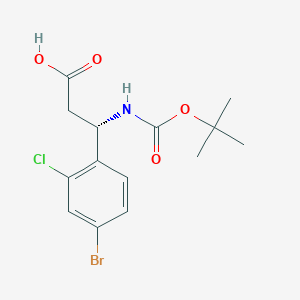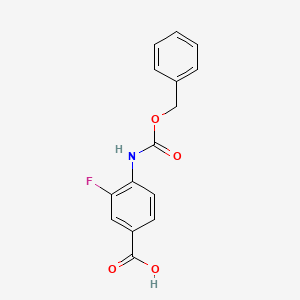
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.
Carboxylation: Introduction of the carboxyl group through carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Coupling Reactions: The carboxyl group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Acids/Bases: Hydrolysis of the protecting group can be achieved using hydrochloric acid or sodium hydroxide.
Coupling Agents: For coupling reactions, reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amines: Hydrolysis yields the free amine, which can be further functionalized.
Amides and Esters: Coupling reactions produce amides and esters, which are useful intermediates in organic synthesis.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a building block in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein-Ligand Interactions: Forming stable complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorobenzoic acid: Lacks the benzyloxycarbonyl protecting group, making it more reactive.
4-(((Methoxy)carbonyl)amino)-3-fluorobenzoic acid: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl.
4-(((Benzyloxy)carbonyl)amino)-2-fluorobenzoic acid: Isomer with the fluorine atom in a different position.
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a benzyloxycarbonyl-protected amino group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and research applications.
Properties
Molecular Formula |
C15H12FNO4 |
|---|---|
Molecular Weight |
289.26 g/mol |
IUPAC Name |
3-fluoro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
LTXKNODPICAGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


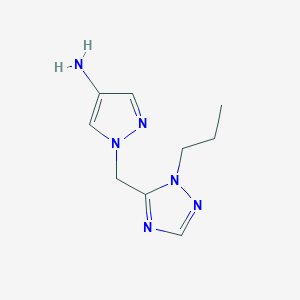
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
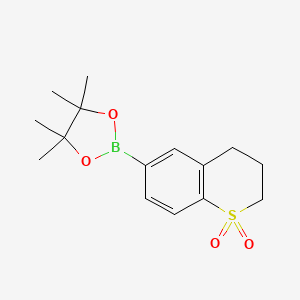
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)

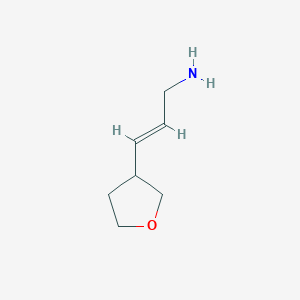

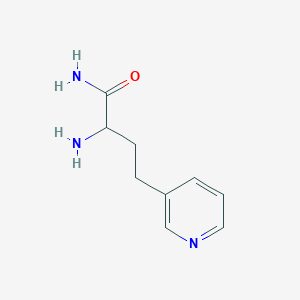
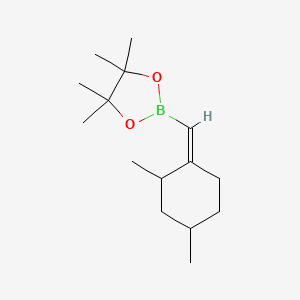
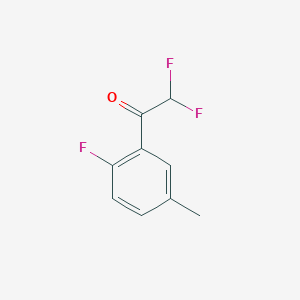

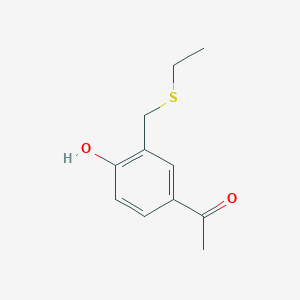
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)
